molecular formula C31H60N2O15 B8106089 N-(Boc-PEG3)-N-bis(PEG3-acid)

N-(Boc-PEG3)-N-bis(PEG3-acid)

Cat. No.: B8106089
M. Wt: 700.8 g/mol
InChI Key: CNGLOOLAOPWBOS-UHFFFAOYSA-N
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Description

N-(Boc-PEG3)-N-bis(PEG3-acid) is a compound that features a polyethylene glycol (PEG) backbone with a Boc-protected amino group and two terminal carboxylic acid groups. This compound is often used in bioconjugation and drug delivery systems due to its solubility in both aqueous and organic solvents, as well as its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Boc-PEG3)-N-bis(PEG3-acid) typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material, such as a primary amine, with a PEG reagent.

    Protection: The amino group is then protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Functionalization: The PEG chain is further functionalized to introduce carboxylic acid groups at the terminal ends.

Industrial Production Methods

Industrial production of N-(Boc-PEG3)-N-bis(PEG3-acid) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of the starting material are PEGylated using industrial-grade PEG reagents.

    Automated Protection and Functionalization: Automated systems are used to protect the amino group and introduce carboxylic acid groups efficiently.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(Boc-PEG3)-N-bis(PEG3-acid) can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield a free amine, which can then participate in substitution reactions.

    Amide Bond Formation: The terminal carboxylic acid groups can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.

Common Reagents and Conditions

    Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) under mild conditions.

    Amide Bond Formation: EDC or DCC are commonly used as coupling agents to facilitate the reaction between carboxylic acids and amines.

Major Products

    Deprotected Amine: The primary product of Boc deprotection is the free amine.

    Amide Conjugates: The major products of amide bond formation are stable amide-linked conjugates.

Scientific Research Applications

N-(Boc-PEG3)-N-bis(PEG3-acid) has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of complex molecules and in PEGylation reactions to improve solubility and stability.

    Biology: The compound is employed in bioconjugation techniques to attach biomolecules such as proteins and peptides to various surfaces or carriers.

    Medicine: In drug delivery, it is used to enhance the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: It finds applications in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(Boc-PEG3)-N-bis(PEG3-acid) primarily involves its ability to form stable amide bonds and its solubility properties. The Boc-protected amino group can be selectively deprotected to yield a reactive amine, which can then participate in further chemical reactions. The PEG backbone provides flexibility and solubility, making it an ideal linker for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Boc-PEG3)-N-bis(PEG3-acid) is unique due to its dual carboxylic acid groups, which allow for multiple conjugation points. This makes it particularly useful in applications requiring multi-functional linkers.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60N2O15/c1-31(2,3)48-30(38)32-6-12-41-18-24-47-27-21-44-15-9-33(7-13-42-19-25-45-22-16-39-10-4-28(34)35)8-14-43-20-26-46-23-17-40-11-5-29(36)37/h4-27H2,1-3H3,(H,32,38)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGLOOLAOPWBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60N2O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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